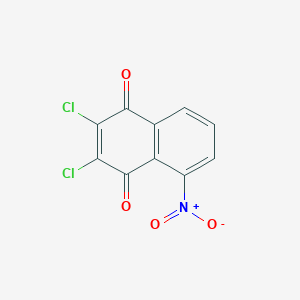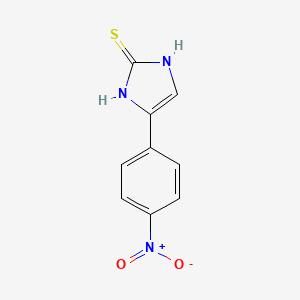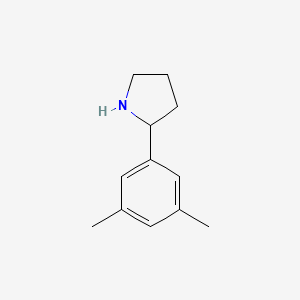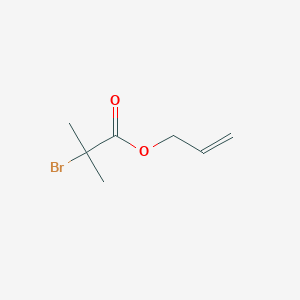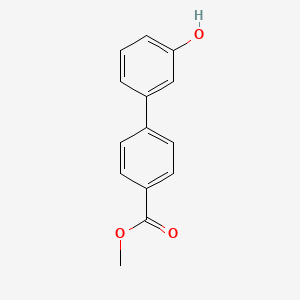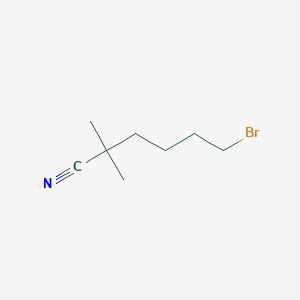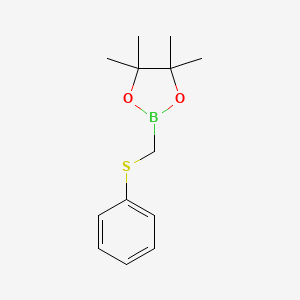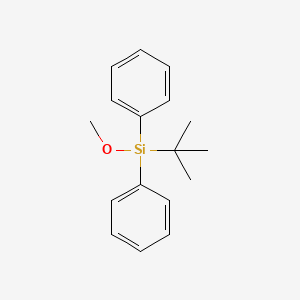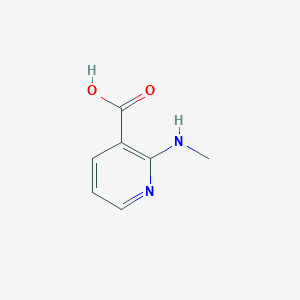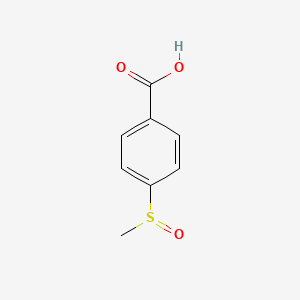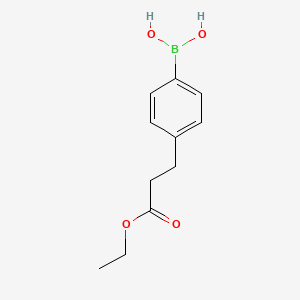
Ácido 4-(2-etoxicarboniletil)fenilborónico
Descripción general
Descripción
4-(2-Ethoxycarbonylethyl)phenylboronic acid: is an organoboron compound with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol . It features a phenyl ring substituted with a boronic acid group and an ethoxycarbonylethyl group at the para position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acids, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acids, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a transition metal catalyst, such as palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s predicted properties include a melting point of 80-84°c, a boiling point of 3707±440 °C, and a density of 115±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
As a component in sm cross-coupling reactions, the compound would contribute to the formation of carbon-carbon bonds . This could result in the synthesis of various organic compounds, depending on the specific reactants and conditions.
Action Environment
The compound is predicted to have a storage temperature of 2-8°c , suggesting that temperature could be an important factor in its stability. Additionally, the compound’s role in SM cross-coupling reactions suggests that the presence of a suitable transition metal catalyst and other reactants would be necessary for its action .
Análisis Bioquímico
Biochemical Properties
4-(2-Ethoxycarbonylethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . This interaction is essential in the development of enzyme inhibitors and sensors. For instance, the boronic acid group can bind to the active site of enzymes, inhibiting their activity and providing a mechanism for regulating biochemical pathways .
Cellular Effects
The effects of 4-(2-Ethoxycarbonylethyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain enzymes involved in cell signaling, leading to altered gene expression and metabolic changes. Additionally, its ability to form reversible covalent bonds with biomolecules allows it to act as a regulator of cellular processes, potentially impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(2-Ethoxycarbonylethyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Ethoxycarbonylethyl)phenylboronic acid can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture or high temperatures . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the specific outcomes may vary depending on the experimental conditions and the type of cells used .
Dosage Effects in Animal Models
The effects of 4-(2-Ethoxycarbonylethyl)phenylboronic acid in animal models vary with different dosages . At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in reduced efficacy or increased toxicity .
Metabolic Pathways
4-(2-Ethoxycarbonylethyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by enzymes that recognize its boronic acid group, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells . Additionally, its interactions with cofactors can modulate enzyme activity and impact metabolic processes .
Transport and Distribution
The transport and distribution of 4-(2-Ethoxycarbonylethyl)phenylboronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-(2-Ethoxycarbonylethyl)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxycarbonylethyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction scheme is as follows:
Starting Materials: An aryl halide (e.g., bromophenyl derivative) and an ethoxycarbonylethyl pinacolboronate.
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A mixture of water and an organic solvent such as tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: While specific industrial production methods for 4-(2-Ethoxycarbonylethyl)phenylboronic acid are not widely documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Ethoxycarbonylethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Can be oxidized to form phenols or quinones.
Reduction: Can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted phenyl derivatives.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the ethoxycarbonylethyl group, making it less versatile in certain synthetic applications.
4-(2-Carboxyethyl)phenylboronic acid: Contains a carboxyethyl group instead of an ethoxycarbonylethyl group, affecting its reactivity and solubility.
4-(2-Methoxycarbonylethyl)phenylboronic acid: Contains a methoxycarbonylethyl group, which may influence its electronic properties and reactivity.
Uniqueness: 4-(2-Ethoxycarbonylethyl)phenylboronic acid is unique due to the presence of both the boronic acid and ethoxycarbonylethyl groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile reagent in organic synthesis, particularly for forming complex molecules through Suzuki-Miyaura coupling .
Propiedades
IUPAC Name |
[4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7,14-15H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOGZNDLWXGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397322 | |
| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660440-57-3 | |
| Record name | 1-Ethyl 4-boronobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660440-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Ethoxycarbonylethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



